5-Methoxy-2-(2-methylphenyl)benzoic acid
Description
5-Methoxy-2-(2-methylphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a methoxy group at the 5-position and a 2-methylphenyl group at the 2-position of the aromatic ring. For instance, compounds like 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid (DARI-007) are key precursors to daridorexant, a dual orexin receptor antagonist approved for insomnia treatment .
Properties
IUPAC Name |
5-methoxy-2-(2-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-5-3-4-6-12(10)13-8-7-11(18-2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQZNZMZCMPMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681183 | |
| Record name | 4-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183657-07-9 | |
| Record name | 4-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(2-methylphenyl)benzoic acid typically involves the reaction of 2-methylphenylboronic acid with 5-methoxy-2-bromobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(2-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 5-Hydroxy-2-(2-methylphenyl)benzoic acid.
Reduction: 5-Methoxy-2-(2-methylphenyl)benzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-(2-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory properties.
Industry: Used in the manufacture of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The exact mechanism of action of 5-Methoxy-2-(2-methylphenyl)benzoic acid is not well-documented. its biological effects are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, involved in inflammatory pathways. The methoxy and methylphenyl groups may enhance its binding affinity and specificity to these targets .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
5-Methoxy-2-(2-methylphenyl)benzoic acid, a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Anti-inflammatory Properties
Research indicates that 5-Methoxy-2-(2-methylphenyl)benzoic acid exhibits significant anti-inflammatory activity. It is believed to modulate inflammatory pathways by interacting with specific enzymes or receptors involved in these processes. The presence of the methoxy group may enhance its binding affinity, making it a candidate for further drug development targeting inflammatory diseases.
Antimicrobial Activity
In addition to its anti-inflammatory effects, this compound has been studied for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. The structural characteristics of 5-Methoxy-2-(2-methylphenyl)benzoic acid likely contribute to its efficacy against microbial pathogens.
The exact mechanism of action for 5-Methoxy-2-(2-methylphenyl)benzoic acid is not well-documented; however, it is hypothesized that its biological effects are mediated through interactions with molecular targets such as enzymes involved in inflammatory responses. The methoxy and methyl groups enhance its ability to penetrate biological membranes, potentially increasing its bioavailability and effectiveness.
Comparative Analysis with Similar Compounds
To understand the unique properties of 5-Methoxy-2-(2-methylphenyl)benzoic acid, a comparison with similar compounds can be insightful:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Methoxybenzoic acid | Lacks methylphenyl group | Less hydrophobic, reduced activity |
| 4-Methoxybenzoic acid | Lacks methylphenyl group | Altered chemical reactivity |
| 2-Methylbenzoic acid | Lacks methoxy group | Different electronic properties |
This table highlights how the presence of both methoxy and methyl groups in 5-Methoxy-2-(2-methylphenyl)benzoic acid contributes to its distinct biological activities compared to structurally similar compounds.
Study on Anti-inflammatory Effects
A notable study investigated the anti-inflammatory effects of 5-Methoxy-2-(2-methylphenyl)benzoic acid in a murine model. The results demonstrated a significant reduction in inflammatory markers when administered at specific dosages. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis.
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
